molecular formula C21H32BNO4 B2616937 tert-Butyl 4-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)piperidine-1-carboxylate CAS No. 956136-85-9

tert-Butyl 4-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)piperidine-1-carboxylate

Cat. No. B2616937
CAS RN: 956136-85-9
M. Wt: 373.3
InChI Key: BWEZMKJQLLOWFK-UHFFFAOYSA-N
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Description

This compound, also known as tert-Butyl 4-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazol-1-yl]piperidine-1-carboxylate, is an important intermediate in many biologically active compounds . It has a molecular formula of C19H32BN3O4 and a molecular weight of 377.29 .


Synthesis Analysis

The synthesis of this compound involves several steps. It can be synthesized from tert-butyl-4-hydroxypiperdine-1-carboxylate . Another method involves the use of 1-Boc-4-(4-Iodo-1H-pyrazol-1-yl)piperidine and 1-4,4,4’,4’,5,5,5’,5’-Octamethyl-2,2’-bi(1,3,2-dioxaborolane) .


Molecular Structure Analysis

The molecular structure analysis of this compound can be obtained from the Cambridge Crystallographic Data Centre .


Chemical Reactions Analysis

This compound is an important intermediate in many biologically active compounds such as crizotinib . It can also be obtained by purification and isolation from tert-Butyl 4-((methylsulfonyl)oxy)piperidine-1-carboxylate .


Physical And Chemical Properties Analysis

This compound is a solid at 20°C and should be stored at 0-10°C . It has a melting point of 114.0 118.0 °C .

Scientific Research Applications

Intermediate in the Synthesis of Biologically Active Compounds

This compound is an important intermediate in the synthesis of many biologically active compounds . It is used in the production of various drugs and pharmaceuticals .

Production of Crizotinib

Crizotinib is a drug used in the treatment of non-small cell lung cancer. The compound “MFCD16652353” is used as an intermediate in the synthesis of Crizotinib .

Synthesis of 1H-Indazole Derivatives

“MFCD16652353” is a significant intermediate of 1H-indazole derivatives . These derivatives have been reported to have anticancer, antiviral, antibacterial, antiprotozoal, antipsychotic, anti-inflammatory, analgesic, and radiosensitization effects .

Agriculture and Energy Fields

Indazole derivatives, which can be synthesized using “MFCD16652353”, also deserve further research in the fields of agriculture, energy, and others because of their insecticidal, weeding, and photoelectric activities .

Functional Materials and Chemical Engineering

Nitrogen heterocyclic compounds, like those that can be synthesized using “MFCD16652353”, attract great attention in the fields of functional materials and chemical engineering due to their unique biological activities, high-efficiency with low-toxicity, environmental friendliness, and structural diversity .

Synthesis of Other Derivatives

The structure of “MFCD16652353” can be further modified to exploit the derivation of the indazole structure type . This opens up possibilities for the synthesis of a wide range of other derivatives.

Safety and Hazards

This compound can cause skin and eye irritation. It is recommended to wear protective gloves and eyewear when handling it. If it comes into contact with the skin, it should be washed off with plenty of water .

Mechanism of Action

properties

IUPAC Name

tert-butyl 4-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]piperidine-1-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H34BNO4/c1-20(2,3)26-19(25)24-14-12-17(13-15-24)16-8-10-18(11-9-16)23-27-21(4,5)22(6,7)28-23/h8-11,17H,12-15H2,1-7H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZDJWODLFNSRSNA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CC=C(C=C2)C3CCN(CC3)C(=O)OC(C)(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H34BNO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

387.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

tert-Butyl 4-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)piperidine-1-carboxylate

Synthesis routes and methods I

Procedure details

The title compound was synthesized according to the method described for the synthesis of 1-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)piperidin-4-yl acetate, except substituting tert-butyl 4-(4-bromophenyl)piperidine-1-carboxylate (200 mg, 0.59 mmol). Crude product was purified by flash chromatography using EtOAc/hexanes as eluent (2:98 to 15:85) to give the title compound as a colourless oil (239 mg, 80%). 1H NMR (400 MHz, CDCl3) δ 7.75 (d, J=7.9 Hz, 2H), 7.21 (d, J=7.9 Hz, 2H), 4.25-4.22 (m, 2H), 2.78 (t, J=12.5 Hz, 2H), 2.67-2.61 (m, 1H), 1.82-1.78 (m, 2H), 1.67-1.57 (m, 2H), 1.48 (s, 9H), 1.32 (s, 12H); MS ESI 410.1 [M+Na]+, calcd for [C11H34BNO4+Na]+ 410.25.
Name
1-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)piperidin-4-yl acetate
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
200 mg
Type
reactant
Reaction Step Two
Yield
80%

Synthesis routes and methods II

Procedure details

Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Name
CC(=O)OC1CCN(c2ccc(B3OC(C)(C)C(C)(C)O3)cc2)CC1
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One

Synthesis routes and methods III

Procedure details

To a solution of tert-butyl 4-(4-bromophenyl)piperidine-1-carboxylate (13.5 g, 39.7 mmol) in dioxane (40 mL) was added 4,4,5,5-tetramethyl-1,3,2-dioxaborolane (8.64 mL, 59.5 mmol) and triethylamine (16.6 mL, 119 mmol). The solution was purged with argon for 5 minutes. Dichlorobis(acetonitrile) palladium (0.309 g, 1.19 mmol) and 2-dicyclohexylphosphino-2′,6′-dimethoxybiphenyl (1.95 g, 4.76 mmol) were then added, and the reaction mixture was again purged with argon for 5 minutes. The reaction mixture was then sealed and heated at 110° C. for 90 minutes. The reaction mixture was cooled to ambient temperature and filtered through a glass fiber filter paper. The filtrate was concentrated under reduced pressure and the residue purified by silica gel column chromatography, eluting with 5-10% EtOAc in hexanes to afford tert-butyl 4-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)piperidine-1-carboxylate (9.13 g, 23.6 mmol, 59.4% yield) as a solid. MS (apci) m/z=288.3 (M+H-Boc).
Quantity
13.5 g
Type
reactant
Reaction Step One
Quantity
8.64 mL
Type
reactant
Reaction Step One
Quantity
16.6 mL
Type
reactant
Reaction Step One
Quantity
40 mL
Type
solvent
Reaction Step One
[Compound]
Name
Dichlorobis(acetonitrile) palladium
Quantity
0.309 g
Type
reactant
Reaction Step Two
Quantity
1.95 g
Type
reactant
Reaction Step Two

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